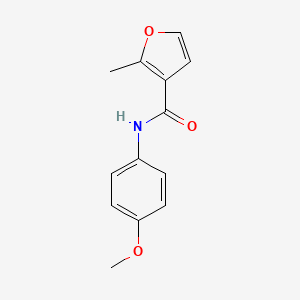

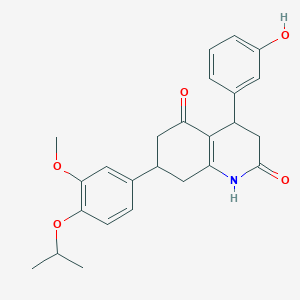

![molecular formula C14H12N2OS B5517902 2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)

2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines, including derivatives similar to 2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine, involves several key steps such as condensation reactions, chlorination, and nucleophilic substitution. For example, a rapid synthetic method for a related compound was established from commercially available precursors through a series of reactions resulting in a total yield of 54% (Lei et al., 2017). Another study presented the synthesis of novel 4-aryloxypyrido[3′,2′∶4,5]thieno[3,2-d]pyrimidines through reactions of substituted-phenols with specific intermediates, characterized by various spectral methods (Bao Wen-yan, 2010).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been extensively analyzed through techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a closely related compound was determined, revealing an intramolecular hydrogen bond and almost coplanar thienopyridine rings (Liu et al., 2006).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and bromination, leading to the formation of a wide range of functionalized molecules. These reactions are pivotal for synthesizing polyfunctional derivatives with significant biological activities (Kaplina et al., 1987).

Scientific Research Applications

Synthesis and Derivatization

"2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine" and related thieno[2,3-d]pyrimidines serve as key intermediates in the synthesis of biologically active compounds. Research by Lei et al. (2017) established a rapid synthetic method for thieno[2,3-d]pyrimidines from commercially available precursors through condensation, chlorination, and nucleophilic substitution, with a total yield of 54% (Lei et al., 2017). Similarly, Phoujdar et al. (2008) developed a microwave-based synthesis for novel bioisosteres of gefitinib, emphasizing the efficiency of microwave irradiation in the synthesis process (Phoujdar et al., 2008).

Biological Activities

A series of 6-substituted thieno[2,3-d]pyrimidines synthesized by Deng et al. (2009) demonstrated selective inhibition of purine biosynthesis with high affinity for folate receptors over the reduced folate carrier and proton-coupled folate transporter, indicating potential as antitumor agents (Deng et al., 2009). Alqasoumi et al. (2009) explored thieno[2,3-d]pyrimidine derivatives, finding some with promising radioprotective and antitumor activities, highlighting the potential for therapeutic application (Alqasoumi et al., 2009).

Antimicrobial and Anti-Inflammatory Activities

Gaber et al. (2010) synthesized new derivatives of thieno[2,3-d]pyrimidin-4-one with varied antibacterial and antifungal effects, demonstrating the potential of thieno[2,3-d]pyrimidine derivatives as antimicrobial agents (Gaber et al., 2010). Another study by Tolba et al. (2018) prepared thieno[2,3-d]pyrimidine derivatives that showed remarkable activity against fungi, bacteria, and inflammation, further supporting the versatility of thieno[2,3-d]pyrimidines in medicinal chemistry (Tolba et al., 2018).

Mechanism of Action

Target of Action

The primary targets of the compound “2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine” are currently unknown. This compound belongs to the thieno[2,3-d]pyrimidine class of molecules , which have been reported to exhibit various biological activities, including anticancer and antimicrobial effects.

Mode of Action

It’s known that many drugs interact with more than one type of receptor and some may alter the pharmacokinetics of co-administered drugs by enzyme induction or inhibition .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetics is the study of how the body handles administered drugs, including absorption, distribution, metabolism, and excretion (ADME) properties These properties can significantly impact a drug’s bioavailability and therapeutic efficacy

Result of Action

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit various biological activities, including anticancer and antimicrobial effects, suggesting that they may induce cellular changes leading to these effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s absorption, distribution, metabolism, and excretion, thereby influencing its therapeutic efficacy . .

properties

IUPAC Name |

2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-9-3-5-11(6-4-9)17-13-12-7-8-18-14(12)16-10(2)15-13/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMNRARUAUINBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C3C=CSC3=NC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

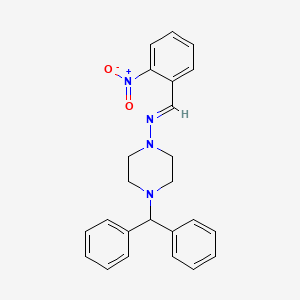

![1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)

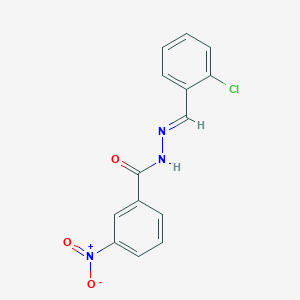

![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)

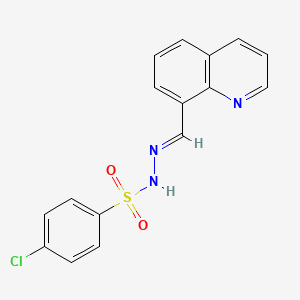

![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5517849.png)

![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5517864.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5517870.png)

![2-(2-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5517894.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)

![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)